molecular formula C11H12N2O B1394368 2-(Cyclobutylmethoxy)isonicotinonitrile CAS No. 1235440-46-6

2-(Cyclobutylmethoxy)isonicotinonitrile

Cat. No. B1394368
M. Wt: 188.23 g/mol
InChI Key: RVBLVWNPSHQEGB-UHFFFAOYSA-N
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Description

“2-(Cyclobutylmethoxy)isonicotinonitrile”, also known as CBM-INN, is a chemical compound that has gained significant attention in both research and industry due to its various biological properties. It has the molecular formula C11H12N2O .


Molecular Structure Analysis

The molecular weight of “2-(Cyclobutylmethoxy)isonicotinonitrile” is 188.23 g/mol . The InChI code is 1S/C11H12N2O/c12-7-10-4-5-13-11(6-10)14-8-9-2-1-3-9/h4-6,9H,1-3,8H2 .

Scientific Research Applications

Coordination Polymers Synthesis

2-(Cyclobutylmethoxy)isonicotinonitrile, closely related to isonicotinonitrile, has been utilized in the synthesis of coordination polymers. For example, [Cd(SCN)2] combined with isonicotinonitrile forms compounds with distinct crystallization patterns and coordination geometries, as studied by Chen, Liu, and You (2002).

Ligand in Transition Metal Complexes

Isonicotinonitrile acts as a versatile ligand in transition metal complexes, with the ability to form mono- or bidentate bonds. This property has been utilized to create various polymeric transition metal compounds with distinct structural and coordination properties, as explored by Zhao et al. (2017).

Phosphorescent Light-Emitting Diodes (OLEDs) Development

Cyanopyridine-based bipolar host materials, which include isonicotinonitrile derivatives, have been designed for use in organic light-emitting diodes (OLEDs). These materials demonstrate improved charge balance and high efficiency, as shown in the research by Li et al. (2018).

Synthetic Chemistry Applications

Isonicotinonitrile derivatives have been synthesized with a variety of functional groups, demonstrating novel methodologies in chemical synthesis. For instance, Kieseritzky and Lindström (2010) reported the synthesis of pyridines substituted with five different elements, showcasing the chemical versatility of these compounds.

Corrosion Inhibition

Pyridine derivatives, closely related to isonicotinonitriles, have shown potential as corrosion inhibitors for steel, offering practical applications in industrial settings. This was investigated by Ansari, Quraishi, and Singh (2015).

Peptide Synthesis

Isonitriles, including isonicotinonitrile derivatives, are valuable in the synthesis of peptides, as seen in the synthesis of cyclosporine. Wu et al. (2010) demonstrated the use of isonitriles for forming challenging amide bonds in peptide synthesis, which has significant implications for pharmaceutical research (Wu et al., 2010).

Organic Frameworks and Catalysis

Isonicotinonitrile and its derivatives play a role in the construction of metal-organic frameworks and in catalysis. The properties of these frameworks, such as reactivity and stability, are crucial in various chemical processes, as discussed by Domínguez and Pérez-Castells (2011).

Green Chemistry Applications

The derivatives of isonicotinonitrile have been employed in green chemistry for the synthesis of organic compounds. Zolfigol et al. (2013) reported the use of isonicotinic acid, a related compound, as an organocatalyst in the preparation of complex organic structures, highlighting the role of these compounds in environmentally friendly chemical synthesis (Zolfigol et al., 2013).

Safety And Hazards

“2-(Cyclobutylmethoxy)isonicotinonitrile” is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-(cyclobutylmethoxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-10-4-5-13-11(6-10)14-8-9-2-1-3-9/h4-6,9H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBLVWNPSHQEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclobutylmethoxy)isonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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